2-(3,5-Dichlorophenyl)-2-(dimethylamino)acetic acid is an organic compound that features a dichlorophenyl group and a dimethylamino functional group attached to an acetic acid moiety. This compound is notable for its potential applications in medicinal chemistry, particularly in drug development.
The compound can be synthesized through various chemical processes, primarily involving the reaction of 3,5-dichlorobenzoyl derivatives with dimethylamine and acetic acid. It is often studied for its biological activities and as an intermediate in the synthesis of other pharmaceutical agents.
This compound falls under the category of substituted amino acids and is classified as an aromatic compound due to the presence of the dichlorophenyl group. It is also categorized as a potential pharmaceutical agent due to its biological properties.
The synthesis of 2-(3,5-Dichlorophenyl)-2-(dimethylamino)acetic acid typically involves several steps:
The molecular structure of 2-(3,5-Dichlorophenyl)-2-(dimethylamino)acetic acid can be represented as follows:
2-(3,5-Dichlorophenyl)-2-(dimethylamino)acetic acid can participate in several chemical reactions:
The mechanism by which 2-(3,5-Dichlorophenyl)-2-(dimethylamino)acetic acid exerts its effects primarily involves interactions with specific enzymes and receptors within biological systems.
Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy are commonly used to confirm the structure and purity of this compound.
The compound designated by CAS registry number 1218320-00-3 follows systematic naming conventions established by the International Union of Pure and Applied Chemistry (IUPAC). Its primary IUPAC name is 2-(3,5-dichlorophenyl)-2-(dimethylamino)acetic acid, which precisely describes its molecular architecture: a phenyl ring substituted with chlorine atoms at positions 3 and 5, attached to the alpha-carbon of an acetic acid backbone that bears a dimethylamino functional group (-N(CH₃)₂) at the same alpha position [1] [3].
This systematic name reflects the core structural features that define the compound's chemical identity and reactivity. The presence of the electron-withdrawing dichlorophenyl group adjacent to the electron-donating dimethylamino group creates distinctive electronic properties that influence its behavior in chemical reactions and biological systems. Alternative naming conventions include (3,5-dichlorophenyl)(dimethylamino)acetic acid, which is chemically equivalent but employs a different parenthetical notation [3].
Table 1: Standard Identifiers for 2-(3,5-Dichlorophenyl)-2-(dimethylamino)acetic Acid
Identifier Type | Value |
---|---|
CAS Registry Number | 1218320-00-3 |
IUPAC Name | 2-(3,5-Dichlorophenyl)-2-(dimethylamino)acetic acid |
Molecular Formula | C₁₀H₁₁Cl₂NO₂ |
PubChem CID | 60790422 |
SMILES String | CN(C)C(C(=O)O)c1cc(Cl)cc(Cl)c1 |
Synonym | (3,5-Dichlorophenyl)(dimethylamino)acetic acid |
Structural isomerism within dichlorophenyl-substituted acetic acid derivatives presents significant chemical diversity. The positional arrangement of chlorine atoms on the phenyl ring creates regioisomers with distinct physicochemical properties. For example, the 2,4-dichloro isomer differs substantially from the 3,5-dichloro configuration in molecular symmetry and dipole moment. Additionally, substitution patterns on the nitrogen atom create functional group isomers, such as the differentiation between dimethylamino (-N(CH₃)₂) and methylamino (-NHCH₃) variants [1] [6]. The compound also exhibits stereoisomerism due to the chiral center at the alpha-carbon bearing both the dichlorophenyl and dimethylamino groups, resulting in (R)- and (S)- enantiomers that may display different biological activities when incorporated into pharmaceutical molecules [3].
The molecular weight of this compound is precisely 248.11 g/mol, as calculated from its empirical formula C₁₀H₁₁Cl₂NO₂. Analytical characterization employs multiple complementary techniques, including proton nuclear magnetic resonance (¹H NMR) spectroscopy that would display distinct signals for the dimethylamino group's methyl protons (δ ~2.2-2.8 ppm), the methine proton at the chiral center (δ ~4.0-4.5 ppm), and characteristic aromatic proton patterns for the 1,3,5-trisubstituted benzene ring (δ ~7.0-7.5 ppm). High-performance liquid chromatography (HPLC) and mass spectrometry (LCMS/GCMS) provide purity assessment and confirmation of molecular mass [3].
The regulatory oversight of 2-(3,5-dichlorophenyl)-2-(dimethylamino)acetic acid reflects its classification as a pharmaceutical intermediate rather than an active pharmaceutical ingredient (API) itself. This distinction subjects it to different regulatory requirements across jurisdictions, primarily focused on chemical safety, environmental impact, and manufacturing quality systems.
In the European Union, substances with dimethylamino functionality fall under the purview of the Registration, Evaluation, Authorisation and Restriction of Chemicals (REACH) regulation. The compound would require registration with the European Chemicals Agency (ECHA) if manufactured or imported in quantities exceeding one metric ton per year. Recent regulatory developments (Regulation (EU) 2025/1090) have restricted structurally similar dimethylamino-containing solvents like N,N-dimethylacetamide (DMAC) due to reproductive toxicity concerns, signaling increased scrutiny of dimethylamino compounds [2]. While 2-(3,5-dichlorophenyl)-2-(dimethylamino)acetic acid itself is not currently listed in REACH Annex XIV (Authorization List) or Annex XVII (Restriction List), its use in biocidal applications could trigger evaluation under the Biocidal Products Regulation (BPR) [2] [7].
The United States Environmental Protection Agency (EPA) regulates such compounds through the Toxic Substances Control Act (TSCA). The EPA's focus on structurally related compounds like phthalates (DBP and DEHP) during registration review processes indicates heightened attention to industrial chemical safety assessment [5]. Manufacturers would be required to submit significant new use notices (SNUNs) if intended applications deviate from established use patterns. Additionally, the EPA's recent extension of reporting deadlines for 16 specified chemicals (until May 22, 2026) demonstrates the evolving compliance landscape for chemical intermediates [2].
Table 2: Global Regulatory Frameworks Relevant to Dichlorophenyl-Dimethylaminoacetic Acid Intermediates
Jurisdiction | Regulatory Framework | Key Requirements | Recent Developments |
---|---|---|---|
European Union | REACH, BPR | Registration >1 ton/year; Chemical Safety Assessment | Restriction of DMAC/NEP (2025); CLP updates |
United States | TSCA | Pre-manufacture notices; Significant New Use Rules | Extended reporting deadlines; Draft risk evaluations for phthalates |
Australia | Industrial Chemicals Act 2019 | Rolling Action Plan evaluations | Priority evaluation of alkyl betaines and environmental risk chemicals |
South Korea | K-REACH | Registration of new/existing substances | Revised hazard assessments (Notice 2025-8) |
International | OECD Guidelines | GLP compliance for safety testing | Harmonized rounding practices for residue limits |
Australia's Industrial Chemicals Act (2019) employs a "Rolling Action Plan" (RAP) for chemical evaluations that could encompass structurally similar compounds. While 2-(3,5-dichlorophenyl)-2-(dimethylamino)acetic acid is not currently listed on the RAP, substances with analogous functional groups (e.g., alkyl betaines, alcohol ethoxysulfates) are under evaluation for potential environmental risks, demonstrating regulatory attention to nitrogen-containing organic compounds [9]. South Korea's updated Chemical Substances Registration and Evaluation Act (K-REACH) requires hazard data submission for new chemicals and re-evaluation of existing substances, with Notice 2025-8 implementing revised classifications that could affect import or manufacturing permissions [2].
For pharmaceutical applications, manufacturing of this intermediate must comply with quality management standards including ISO 9001 certification and Good Manufacturing Practice (GMP) guidelines when intended for drug synthesis. The compound is typically supplied as a high-purity powder (>99%) in bulk quantities with comprehensive analytical documentation including Certificates of Analysis (CoA) detailing purity, impurities profile, and residual solvents [3]. Global harmonization efforts influence regulatory alignment, particularly the adoption of OECD rounding practices for residue limits in agricultural applications and the standardization of hazard classification through the Globally Harmonized System (GHS), as evidenced by the compound's GHS pictograms and hazard statements [1] [5].
CAS No.: 355137-87-0
CAS No.: 1460-73-7
CAS No.: 5287-45-6
CAS No.: 11030-71-0
CAS No.: 13205-44-2
CAS No.: